5-(Methylamino)-N-Boc-pentanamine

Catalog No.
S849530
CAS No.
1311458-36-2
M.F
C11H24N2O2
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylamino)-N-Boc-pentanamine

CAS Number

1311458-36-2

Product Name

5-(Methylamino)-N-Boc-pentanamine

IUPAC Name

tert-butyl N-[5-(methylamino)pentyl]carbamate

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14)

InChI Key

BMLZYLJFEUKOOF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCNC

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC
  • Organic synthesis

    The molecule contains a Boc protecting group (tert-Butyloxycarbonyl), which is commonly used in organic synthesis to protect amines during reactions. The presence of the methylamine group suggests it could be a useful intermediate for the synthesis of more complex molecules, particularly those targeting the central nervous system ().

  • Peptide chemistry

    The molecule also possesses a primary amine group, which can be used to form amide bonds with carboxylic acids. This functionality could be useful for the construction of peptides or peptidomimetics, which are molecules that mimic the structure and function of peptides ().

  • Chemical biology

    The methylamine group can participate in various biological processes. 5-(Methylamino)-N-Boc-pentanamine could potentially serve as a probe molecule to study these processes or as a building block for the design of novel bioactive compounds.

5-(Methylamino)-N-Boc-pentanamine is a chemical compound characterized by a pentane chain with a methylamino group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C11H24N2O2C_{11}H_{24}N_2O_2, and it has a molecular weight of 216.32 g/mol. This compound is notable for its structural features that facilitate various

As a research intermediate, 5-(Methylamino)-N-Boc-pentanamine likely doesn't have a well-defined mechanism of action. Its purpose is to be transformed into more complex molecules with specific biological or material properties.

  • May be harmful if swallowed or inhaled
  • May cause skin or eye irritation
  • Use with appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood
, including:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 5-(methylamino)-pentanamine, which is more reactive due to the free amine.
  • Alkylation: The amine group can participate in nucleophilic substitution, allowing for further functionalization.
  • Acylation: The free amine can react with acyl chlorides or anhydrides to form amides, expanding its utility in synthetic chemistry .

5-(Methylamino)-N-Boc-pentanamine exhibits significant biological activity, particularly in relation to enzyme interactions. It is known to interact with various proteins and enzymes, potentially influencing biochemical pathways. Its structure allows it to mimic natural substrates, making it a candidate for drug development and biochemical assays .

The synthesis of 5-(Methylamino)-N-Boc-pentanamine typically involves several steps:

  • Preparation of the Boc-Protection: The pentanamine backbone is synthesized first, followed by the introduction of the Boc protecting group using tert-butyl chloroformate.
  • Methylation: The methylamino group is introduced through methylation of an appropriate precursor, often using methyl iodide or dimethyl sulfate.
  • Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from by-products .

5-(Methylamino)-N-Boc-pentanamine has several applications in:

  • Pharmaceutical Research: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its ability to interact with neurotransmitter receptors.
  • Chemical Biology: The compound is used in studies involving enzyme kinetics and protein interactions, aiding in the understanding of various biological processes .
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex molecules, allowing chemists to explore new chemical entities .

Studies on 5-(Methylamino)-N-Boc-pentanamine have focused on its interactions with specific enzymes and receptors. These studies reveal that the compound can modulate enzyme activity and receptor binding affinity, providing insights into its potential therapeutic effects. For instance, its structural similarity to natural substrates facilitates binding to target proteins involved in neurotransmission and other critical biological functions .

Several compounds share structural similarities with 5-(Methylamino)-N-Boc-pentanamine. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
N-Methyl-1-pentylaminePentane chain with a methyl groupLacks the Boc protecting group
4-Aminobutanoic acidShorter chain with an amino groupNaturally occurring neurotransmitter
N-Boc-2-amino-1-butanolSimilar Boc protection but with a hydroxyl groupHydroxyl group alters solubility and reactivity
1-Methyl-2-aminohexaneExtended chain with a methyl and amino groupLonger carbon chain enhances lipophilicity

The uniqueness of 5-(Methylamino)-N-Boc-pentanamine lies in its specific combination of the Boc protecting group and the methylamino substitution on the pentane backbone, which enhances its reactivity and biological compatibility compared to other similar compounds .

Boc-Protection Strategies

The installation of tert-butoxycarbonyl (Boc) protecting groups represents a fundamental transformation in the synthesis of 5-(Methylamino)-N-Boc-pentanamine. Traditional Boc protection strategies have evolved significantly, offering diverse approaches to accommodate various synthetic requirements and operational constraints.

Base-Mediated Protection Systems

The most widely employed conventional approach utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP) as an activating agent [1]. This methodology provides excellent yields ranging from 80-95% under standard conditions, typically requiring 2-4 hours for completion. The reaction proceeds through nucleophilic attack of the amine on the activated carbonate, forming the desired carbamate linkage with concurrent elimination of tert-butanol and carbon dioxide.

Solvent-Free Protection Protocols

Recent developments have introduced solvent-free Boc protection methodologies that address environmental concerns while maintaining synthetic efficiency. Sulfonated reduced graphene oxide (SrGO) has emerged as a highly effective metal-free catalyst for this transformation [1]. The SrGO-catalyzed process demonstrates remarkable recyclability, maintaining catalytic activity for up to seven cycles with yields consistently ranging from 84-95%. The reaction proceeds at room temperature within 1-2 hours, offering significant advantages in terms of operational simplicity and environmental impact.

Aqueous Protection Conditions

Aqueous-based protection strategies have gained prominence as sustainable alternatives to traditional organic solvent systems. The reaction of primary amines with (Boc)₂O in water-methanol-triethylamine mixtures provides a practical approach for large-scale applications [2]. This methodology typically achieves yields of 70-90% over 3-5 hours, with the advantage of simplified workup procedures and reduced environmental impact.

MethodConditionsYield RangeReaction TimeKey Advantages
Base-mediated with DMAP(Boc)₂O, DMAP, organic solvent80-95%2-4 hoursHigh yields, well-established
Solvent-free with SrGOSrGO catalyst, solvent-free84-95%1-2 hoursRecyclable catalyst, green
Aqueous conditionsH₂O, triethylamine70-90%3-5 hoursEnvironmentally friendly
Room temperatureAmbient temperature75-85%4-6 hoursMild conditions

N-Methylation Procedures

The introduction of methyl groups onto nitrogen centers represents a critical transformation in the synthesis of 5-(Methylamino)-N-Boc-pentanamine. Various N-methylation strategies have been developed, each offering distinct advantages in terms of selectivity, efficiency, and operational requirements.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction remains a cornerstone methodology for N-methylation, utilizing formaldehyde and formic acid as the methylating system [3]. This transformation proceeds through an iminium ion intermediate, followed by hydride reduction from formic acid to deliver the methylated product. The reaction typically provides yields of 70-85% under mild conditions, making it particularly suitable for substrates containing sensitive functional groups.

Reductive Amination Approaches

Reductive amination using formalin and sodium triacetoxyborohydride represents a highly selective methodology for N-methylation [4]. This approach demonstrates exceptional selectivity, with yields ranging from 78-95% under optimized conditions. The reaction proceeds through initial imine formation, followed by selective reduction to provide the desired N-methylated product while minimizing over-methylation.

Mechanochemical Methylation

Recent advances in mechanochemical synthesis have introduced solvent-free N-methylation protocols using ball milling techniques [4]. The mechanochemical approach employs formalin as the methylating agent with sodium triacetoxyborohydride as the reducing agent, achieving yields of 80-90% within 20 minutes of milling at 30 Hz frequency. This methodology offers significant advantages in terms of reaction time, environmental impact, and operational simplicity.

Direct Methylation Strategies

Traditional direct methylation using methyl iodide or dimethyl sulfate provides straightforward access to N-methylated products [3]. While these reagents offer high reactivity, their use requires careful handling due to toxicity concerns. Yields typically range from 60-80%, with the advantage of simple reaction conditions and established protocols.

MethodReagentsYield RangeReaction TimeKey Advantages
Eschweiler-ClarkeHCHO, HCOOH70-85%4-6 hoursMild conditions
Reductive aminationFormalin, NaBH₃CN78-95%2-4 hoursHigh selectivity
MechanochemicalFormalin, ball milling80-90%20 minutesSolvent-free, rapid
Direct methylationCH₃I, base60-80%1-3 hoursSimple procedure

Sequential Functionalization Approaches

Sequential functionalization strategies provide systematic approaches to the construction of complex amine architectures through stepwise introduction of functional groups. These methodologies offer precise control over the order of transformations and enable the synthesis of highly functionalized products.

Tandem Direct Reductive Amination with N-Boc Protection

The tandem direct reductive amination (DRA) followed by N-Boc protection represents an elegant approach to sequential functionalization [5]. This methodology involves initial imine formation between aldehydes and primary amines, followed by simultaneous reduction and Boc protection using (Boc)₂O and sodium triacetoxyborohydride. The procedure eliminates commonly encountered over-alkylation issues while providing excellent yields of mono-alkylated N-Boc protected secondary amines.

Multi-Step Synthesis with Intermediate Isolation

Traditional multi-step approaches involve the systematic construction of the target molecule through discrete synthetic transformations with intermediate isolation and purification [6]. This methodology provides opportunities for optimization at each step and enables the incorporation of diverse functional groups through established synthetic protocols. The approach typically involves initial amine functionalization, followed by selective protection and subsequent methylation.

Protecting Group Strategies for Selective Functionalization

The strategic use of protecting groups enables selective functionalization of polyfunctional substrates [7]. The 2,5-dimethylpyrrole protecting group has demonstrated particular utility for primary amines, providing stability under strongly basic conditions while allowing selective functionalization of other reactive sites. Microwave-assisted protection and deprotection procedures have significantly reduced reaction times while maintaining high yields.

Modern Synthetic Approaches

One-Pot Synthesis Protocols

One-pot synthesis methodologies represent a significant advancement in the efficient construction of 5-(Methylamino)-N-Boc-pentanamine, offering streamlined approaches that minimize purification steps and reduce overall synthetic complexity.

Tandem DRA/N-Boc Protection Procedure

The tandem DRA/N-Boc protection procedure represents a highly efficient one-pot methodology for the synthesis of N-Boc protected secondary amines [5]. This approach involves the sequential addition of aldehyde, primary amine, and triethylamine to form the imine intermediate, followed by addition of (Boc)₂O and sodium triacetoxyborohydride to effect simultaneous reduction and protection. The procedure provides excellent yields while eliminating the formation of tertiary amine byproducts.

Combined Imine Formation and Reduction

One-pot imine formation and reduction protocols enable the direct conversion of aldehydes and amines to secondary amines without isolation of intermediate imines [8]. These methodologies typically employ mild reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, providing high selectivity and functional group tolerance. The reactions can be conducted under aqueous or organic conditions, depending on substrate requirements.

Multicomponent Reactions with Aldehydes and Amines

Multicomponent reactions involving aldehydes, amines, and additional nucleophiles provide access to complex amine architectures in single synthetic operations [9]. These transformations offer excellent atom economy and enable the rapid construction of diverse molecular frameworks. The incorporation of Boc protection strategies within multicomponent protocols provides additional synthetic efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic transformations while maintaining high yields and selectivity. The application of microwave irradiation to the synthesis of 5-(Methylamino)-N-Boc-pentanamine offers significant advantages in terms of reaction rates and energy efficiency.

Microwave-Assisted Boc Protection

Microwave irradiation significantly accelerates Boc protection reactions, reducing reaction times from hours to minutes while maintaining excellent yields [10]. The selective absorption of microwave energy by polar molecules facilitates rapid heating and enhanced reaction rates. Solvent-free microwave protocols have demonstrated particular utility, combining the benefits of reduced reaction times with environmentally friendly conditions.

Accelerated N-Methylation Reactions

Microwave-assisted N-methylation reactions provide rapid access to methylated amine products with enhanced efficiency [4]. The application of microwave irradiation to reductive amination protocols reduces reaction times to minutes while maintaining high selectivity. These conditions are particularly beneficial for substrates prone to decomposition under prolonged heating.

Reduced Reaction Times and Improved Yields

The application of microwave irradiation consistently provides reduced reaction times compared to conventional heating methods [10]. Reaction times are typically reduced by factors of 10-100, with many transformations completing within minutes rather than hours. The enhanced reaction rates often lead to improved yields due to reduced decomposition of sensitive intermediates.

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in organic synthesis, offering continuous processing capabilities with enhanced safety, efficiency, and scalability compared to traditional batch methods.

Continuous Flow Synthesis Protocols

Continuous flow synthesis protocols enable the production of 5-(Methylamino)-N-Boc-pentanamine through steady-state operations with precise control over reaction parameters [11]. Flow reactors provide excellent heat and mass transfer characteristics, enabling reactions to be conducted under conditions that may be unsafe or impractical in batch mode. The continuous nature of the process allows for real-time monitoring and optimization.

Improved Heat and Mass Transfer

Flow reactors offer superior heat and mass transfer compared to batch systems due to their high surface area to volume ratios [12]. This characteristic enables precise temperature control and rapid mixing, leading to improved reaction selectivity and reduced formation of byproducts. The enhanced mass transfer is particularly beneficial for heterogeneous reactions involving solid catalysts.

Enhanced Safety and Scalability

Flow chemistry provides inherent safety advantages due to the small volumes of reactive materials present at any given time [13]. The continuous nature of the process enables linear scale-up from laboratory to production scale without the need for extensive re-optimization. The improved safety profile is particularly important for reactions involving hazardous reagents or extreme conditions.

Green Chemistry Alternatives

Solvent-Free Methodologies

Solvent-free synthetic methodologies represent a cornerstone of green chemistry, offering environmentally benign approaches to chemical synthesis while often providing enhanced efficiency and selectivity.

Mechanochemical Synthesis Methods

Mechanochemical synthesis utilizes mechanical energy to activate chemical transformations without the need for solvents [14]. Ball milling techniques have demonstrated particular utility for the synthesis of nitrogen-containing compounds, providing rapid reaction rates and high yields. The mechanochemical approach to N-methylation using formalin and sodium triacetoxyborohydride exemplifies this methodology, achieving excellent yields within minutes of milling [4].

Solid-State Reactions Without Solvents

Solid-state reactions enable chemical transformations through direct contact between solid reactants, eliminating the need for solvents entirely [15]. These reactions often proceed with enhanced selectivity due to the constrained reaction environment and reduced mobility of reactive species. The absence of solvents simplifies purification procedures and eliminates solvent-related waste streams.

Ball Milling Techniques

Ball milling represents a versatile approach to mechanochemical synthesis, providing controlled mechanical energy input to drive chemical reactions [16]. The technique offers advantages in terms of reaction rates, yields, and environmental impact compared to conventional solution-phase methods. Recent developments have expanded the scope of ball milling to include complex organic transformations previously requiring harsh conditions.

Catalytic Systems

The development of efficient catalytic systems represents a key strategy for achieving sustainable chemical synthesis through reduced reagent consumption and improved atom economy.

Heterogeneous Catalysts for Recyclability

Heterogeneous catalysts provide the advantage of easy separation and recyclability, making them particularly attractive for large-scale applications [1]. Sulfonated reduced graphene oxide has demonstrated exceptional performance as a recyclable catalyst for Boc protection, maintaining activity for multiple cycles while providing high yields. The solid nature of these catalysts facilitates separation and purification procedures.

Biocatalytic Approaches

Biocatalytic methodologies offer highly selective and environmentally friendly approaches to organic synthesis [17]. Enzymes provide exceptional stereoselectivity and operate under mild conditions, making them attractive for the synthesis of complex molecules. The development of engineered enzymes has expanded the scope of biocatalytic transformations to include non-natural reactions.

Metal-Free Catalytic Systems

Metal-free catalytic systems address concerns regarding metal contamination and cost while providing sustainable alternatives to transition metal catalysis [18]. Organocatalysts and non-metallic solid catalysts have demonstrated effectiveness in various transformations, offering advantages in terms of environmental impact and regulatory compliance.

Waste Reduction Strategies

Waste reduction represents a fundamental principle of green chemistry, requiring systematic approaches to minimize byproduct formation and maximize atom economy.

Atom Economy Optimization

Atom economy optimization involves the design of synthetic routes that maximize the incorporation of starting materials into the final product [19]. This approach requires careful consideration of reaction stoichiometry and the selection of reagents that become incorporated into the product rather than forming waste byproducts. The use of protecting groups must be balanced against their contribution to overall atom economy.

Solvent Recycling Strategies

Solvent recycling strategies enable the recovery and reuse of solvents, reducing both environmental impact and operational costs [20]. Distillation and extraction-based recovery methods have been developed for common organic solvents, with recovery rates often exceeding 90%. The implementation of solvent recycling requires careful consideration of purity requirements and contamination issues.

Minimization of By-Products

By-product minimization requires the selection of synthetic routes and reaction conditions that favor the formation of desired products while suppressing side reactions [21]. This approach often involves the optimization of reaction parameters such as temperature, concentration, and catalyst loading to achieve maximum selectivity. The use of mild reaction conditions and selective reagents contributes to reduced by-product formation.

Industrial Scale Production Considerations

Process Optimization Parameters

The successful translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of process parameters to ensure safety, efficiency, and economic viability.

Reaction Condition Optimization

Industrial-scale synthesis demands rigorous optimization of reaction conditions to maximize yield while minimizing costs and environmental impact [22]. Temperature optimization involves balancing reaction rates with selectivity and energy costs, often requiring the use of heat integration networks to recover thermal energy. Pressure optimization considers both reaction efficiency and equipment costs, with higher pressures generally requiring more expensive equipment but potentially offering improved reaction rates.

Equipment Design Considerations

Equipment design for industrial synthesis must accommodate the specific requirements of each synthetic step while ensuring safety and reliability [23]. Reactor design considerations include heat transfer capabilities, mixing efficiency, and materials of construction. The selection of appropriate reactor types, whether continuous stirred-tank reactors or plug flow reactors, depends on the specific kinetics and thermodynamics of the transformation.

Safety and Environmental Factors

Industrial chemical processes must operate within strict safety and environmental guidelines . Hazard analysis and risk assessment procedures are essential for identifying potential safety issues and implementing appropriate mitigation strategies. Environmental considerations include waste minimization, emission control, and compliance with regulatory requirements.

Quality Control Metrics

Quality control in industrial chemical production requires comprehensive testing and monitoring systems to ensure product specifications are consistently met.

Raw Material Testing

Raw material testing forms the foundation of quality control in chemical manufacturing [25]. Incoming materials must be tested for purity, composition, and contamination levels to ensure consistent product quality. Analytical methods including chromatography, spectroscopy, and titration provide quantitative assessment of raw material quality.

In-Process Monitoring

In-process monitoring enables real-time assessment of reaction progress and product quality [26]. Statistical process control methods provide frameworks for monitoring key process variables and detecting deviations from normal operating conditions. Automated monitoring systems can provide continuous feedback to control systems, enabling rapid response to process variations.

Final Product Analysis

Final product analysis ensures that manufactured products meet all specified requirements before release [27]. Comprehensive testing protocols include purity analysis, stability studies, and performance testing. Certificate of Analysis documentation provides formal verification that products meet customer and regulatory requirements.

Economic Feasibility Analysis

Economic feasibility analysis provides the framework for evaluating the commercial viability of synthetic processes and guiding investment decisions.

Cost-Benefit Analysis

Cost-benefit analysis involves comprehensive evaluation of all costs associated with production compared to the economic benefits generated [28]. Capital costs include equipment, construction, and infrastructure investments, while operating costs encompass raw materials, utilities, labor, and maintenance. Revenue projections must consider market demand, pricing trends, and competitive factors.

Return on Investment Calculations

Return on investment calculations provide quantitative measures of project profitability [29]. Net present value analysis considers the time value of money and cash flow patterns over the project lifetime. Internal rate of return calculations determine the profitability threshold for project approval. These metrics enable comparison of different synthetic routes and process options.

Market Demand Considerations

Market demand analysis evaluates the commercial potential for the target product [30]. Demand forecasting considers factors such as market size, growth rates, and competitive landscape. Pricing analysis evaluates the relationship between production costs and market prices to determine profit margins. Supply chain considerations include raw material availability and logistics requirements.

Analysis ParameterKey MetricsTypical RangeCritical Factors
Gross Economic PotentialRevenue - Raw Material Costs$50-200/kgMarket price, feedstock costs
Net Economic PotentialGEP - Operating Costs$30-150/kgUtilities, labor, maintenance
Capital InvestmentEquipment + Construction$10-50MPlant capacity, complexity
Return on Investment(NEP/Capital) × 100%15-30%Risk factors, market conditions

XLogP3

1.6

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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